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Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis. Its dysregulation is implicated in the development and progression of various
cancers. The TEA domain (TEAD) family of transcription factors are the primary downstream
effectors of the Hippo pathway. In their active state, TEADs associate with the co-activators
YAP and TAZ to drive the transcription of pro-proliferative and anti-apoptotic genes.
Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy in
oncology.[1][2]

Tead-IN-14 is a potent small molecule inhibitor of TEAD transcription factors. Unlike inhibitors
that block the interaction between TEAD and its co-activators YAP/TAZ, Tead-IN-14 functions
as a "molecular glue". It stabilizes the interaction between TEAD and the transcriptional co-
repressor Vestigial-like 4 (VGLL4).[3][4][5] This induced proximity effectively sequesters TEAD,
switching it from a transcriptional activator to a repressor, thereby inhibiting cancer cell growth.

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures that
recapitulate the cellular heterogeneity and architecture of the original tissue. As such, they
represent a more physiologically relevant in vitro model for studying drug efficacy compared to
traditional 2D cell cultures. This document provides a detailed experimental workflow for
studying the effects of Tead-IN-14 in organoid cultures, from initial treatment to downstream
analysis of proliferation, apoptosis, and gene and protein expression.
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Caption: Tead-IN-14 acts as a molecular glue, promoting the formation of a repressive TEAD-
VGLL4 complex.

Experimental Workflow
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Caption: Experimental workflow for evaluating Tead-IN-14 in organoid cultures.

Data Presentation
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Table 1: Dose-Response of Tead-IN-14 on Organoid
Viability (lllustrative Data)

This table presents hypothetical data on the effect of increasing concentrations of Tead-IN-14
on the viability of cancer-derived organoids after 72 hours of treatment, as measured by a
CellTiter-Glo® 3D assay.

Mean % Viability
Tead-IN-14 ) o ]
. Luminescence Standard Deviation (Normalized to
Concentration (uM)
(RLU) Control)
0 (Vehicle Control) 150,000 12,000 100%
0.01 145,500 11,500 97%
0.1 127,500 10,200 85%
1 82,500 6,600 55%
10 37,500 3,000 25%
100 15,000 1,200 10%
IC50 (UM) ~0.8

Table 2: Effect of Tead-IN-14 on Apoptosis (lllustrative
Data)

This table illustrates the induction of apoptosis in cancer-derived organoids following treatment
with Tead-IN-14 for 48 hours, as measured by a Caspase-Glo® 3/7 assay.
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Tead-IN-14 Mean Fold Change
. Standard . ]
Treatment Concentration Caspase-3/7 L. in Apoptosis
o Deviation
(uM) Activity (RLU) (vs. Control)
Vehicle Control 0 25,000 2,000 1.0
Tead-IN-14 1 75,000 6,000 3.0
Tead-IN-14 10 150,000 12,500 6.0
Staurosporine
200,000 18,000 8.0

(Positive Control)

Table 3: Relative Gene Expression Changes Induced by
Tead-IN-14 (lllustrative Data)

This table presents hypothetical changes in the expression of TEAD target genes in cancer-

derived organoids after 24 hours of treatment with 1 pM Tead-IN-14, as determined by qPCR.

Fold Change (vs.

Gene Function p-value
Control)
Upregulated Genes
Transcriptional Co-
VGLL4 1.2 >0.05
repressor
Downregulated Genes
Proliferation,
CTGF -3.5 <0.01
Angiogenesis
Proliferation, Cell
CYR61 _ -4.2 <0.01
Adhesion
BIRCS5 (Survivin) Anti-apoptosis -2.8 <0.05
Experimental Protocols
Organoid Culture and Maintenance
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This protocol is a general guideline and should be adapted based on the specific organoid
type.

Materials:

Basement membrane matrix (e.g., Matrigel®)

Organoid culture medium (specific to the tissue of origin)

Phosphate-buffered saline (PBS), sterile

Cell recovery solution

Sterile culture plates (e.g., 24-well or 96-well)

Protocol:

Thaw basement membrane matrix on ice.

e Harvest mature organoids from culture by mechanical disruption or enzymatic digestion.
e Wash the organoid fragments with cold PBS.

o Resuspend the organoid pellet in the appropriate volume of basement membrane matrix.
o Plate droplets of the organoid-matrix suspension into pre-warmed culture plates.

e Incubate at 37°C for 15-30 minutes to allow the matrix to solidify.

¢ Gently add pre-warmed organoid culture medium to each well.

o Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

Tead-IN-14 Treatment of Organoids

Materials:

o Tead-IN-14 stock solution (e.g., in DMSO)
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e Organoid culture medium

o 96-well clear-bottom, black-walled plates for luminescence assays

Protocol:

Seed organoids in a 96-well plate as described in Protocol 1 and culture for 2-3 days to allow
for their formation.

o Prepare serial dilutions of Tead-IN-14 in organoid culture medium to achieve the desired final
concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

o Carefully remove the old medium from the wells and replace it with the medium containing
the different concentrations of Tead-IN-14 or the vehicle control.

 Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and
5% CO2.

Organoid Viability/Proliferation Assay (CellTiter-Glo®
3D)

Materials:

o CellTiter-Glo® 3D Reagent

» Plate reader capable of measuring luminescence
Protocol:

» After the treatment period, remove the plate from the incubator and allow it to equilibrate to
room temperature for 30 minutes.

e Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each

well.

» Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
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 Incubate the plate at room temperature for an additional 25 minutes to stabilize the
luminescent signal.

e Measure the luminescence using a plate reader.

* Normalize the data to the vehicle-treated control wells to determine the percentage of
viability.

Apoptosis Assay (Caspase-Glo® 3/7)
Materials:

o Caspase-Glo® 3/7 Reagent

o Plate reader capable of measuring luminescence

Protocol:

Following Tead-IN-14 treatment, remove the plate from the incubator and allow it to cool to
room temperature.

e Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.
e Mix the contents gently by orbital shaking for 30-60 seconds.

 Incubate the plate at room temperature, protected from light, for 1-3 hours.

o Measure the luminescence using a plate reader.

o Calculate the fold change in caspase activity relative to the vehicle control.

RNA Extraction and qPCR for Gene Expression Analysis

Materials:
¢ RNA extraction kit suitable for 3D cultures (e.g., TRIzol™)

o CcDNA synthesis kit
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e PCR master mix (e.g., SYBR Green)

o Primers for target genes (CTGF, CYR61, BIRC5) and a reference gene (e.g., GAPDH)
o Real-time PCR system

Protocol:

e Harvest organoids after treatment by first depolymerizing the basement membrane matrix
using a cell recovery solution on ice.

» Wash the organoids with cold PBS and pellet them by centrifugation.

o Extract total RNA from the organoid pellet according to the manufacturer's protocol of the
chosen RNA extraction Kit.

e Assess RNA quality and quantity using a spectrophotometer.
o Synthesize cDNA from 1 ug of total RNA using a cDNA synthesis Kit.
o Perform gPCR using the cDNA, gene-specific primers, and gPCR master mix.

e Analyze the data using the AACt method to determine the relative fold change in gene
expression, normalized to the reference gene and compared to the vehicle-treated control.

Protein Extraction and Western Blot Analysis

Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-VGLL4, anti-GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate (ECL)

Imaging system

Protocol:

Harvest and wash organoids as described in the gPCR protocol.

Lyse the organoid pellet in ice-cold RIPA buffer.

Clarify the lysate by centrifugation and collect the supernatant.

Determine the protein concentration of the lysates using a BCA assay.
Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an
imaging system.

Quantify the band intensities and normalize to a loading control like GAPDH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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